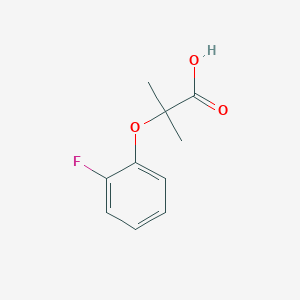

3-Acetyl-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Acetyl-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help us infer some aspects of 3-acetyl-5-nitrobenzoic acid's chemistry. For instance, the synthesis of similar compounds involves acetylation reactions, as seen in the novel 3-nitrobenzeneboronic acid, which catalyzes the acetylation of alcohols and phenols under mild, solvent-free conditions . This suggests that the acetyl group in 3-acetyl-5-nitrobenzoic acid could potentially be introduced through similar acetylation reactions.

Synthesis Analysis

The synthesis of compounds related to 3-acetyl-5-nitrobenzoic acid often involves the introduction of acetyl and nitro groups into aromatic systems. The paper on 3-nitrobenzeneboronic acid describes a catalyst that efficiently acetylates a wide range of alcohols and phenols, which could be a method used in the synthesis of acetylated aromatic compounds like 3-acetyl-5-nitrobenzoic acid . Although the exact synthesis of 3-acetyl-5-nitrobenzoic acid is not detailed, the principles of acetylation described could be relevant.

Molecular Structure Analysis

While the molecular structure of 3-acetyl-5-nitrobenzoic acid is not directly analyzed in the papers, the structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is described. This compound forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups . These details provide a glimpse into how substituents on a benzene ring can affect the overall molecular conformation, which is applicable to understanding the structure of 3-acetyl-5-nitrobenzoic acid.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-acetyl-5-nitrobenzoic acid. However, they do discuss reactions of structurally related compounds. For example, the acetylation reactions catalyzed by 3-nitrobenzeneboronic acid are relevant since they could potentially be used to introduce acetyl groups into other compounds . Additionally, the synthesis of various derivatives of 2,3-dimethylbenzofuran involves nitration, reduction, and acetylation steps , which are common reactions in the chemistry of aromatic nitro compounds and could be analogous to reactions that 3-acetyl-5-nitrobenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-5-nitrobenzoic acid are not directly reported in the provided papers. However, the properties of similar compounds can offer some insights. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding , which suggests that 3-acetyl-5-nitrobenzoic acid may also exhibit hydrogen bonding in its solid-state structure. The presence of acetyl and nitro groups is likely to influence the compound's acidity, reactivity, and potential for forming dimers or other supramolecular structures.

科学的研究の応用

1. Photosensitive Protecting Groups

3-Acetyl-5-nitrobenzoic acid and its derivatives have been explored as photosensitive protecting groups in synthetic chemistry. The nitrobenzyl, nitrophenyl, and dimethoxybenzoinyl groups are notable for their potential in developing photoresponsive systems, showing significant promise for future applications (Amit, Zehavi, & Patchornik, 1974).

2. Sensing Applications

The compound's derivatives are integral in constructing luminescent micelles. These micelles act as sensitive probes or "chemical noses" for detecting nitroaromatic and nitramine explosives, highlighting their crucial role in forensic applications and the potential for developing smart nanomaterials for sensing hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

3. Medicinal Chemistry

In the realm of medicinal chemistry, 3-Acetyl-5-nitrobenzoic acid-related structures, particularly nitroimidazole heterocycles, exhibit a broad spectrum of potential applications. Their unique structural properties make them active in research concerning anticancer, antimicrobial, and antiparasitic agents. This versatility highlights their significance in synthesizing new pharmacological agents (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018).

4. Analytical Chemistry

Analytical methods, such as those determining antioxidant activity, involve 3-Acetyl-5-nitrobenzoic acid derivatives. These methods are crucial in various fields, including food engineering and pharmaceuticals, where they contribute to understanding the kinetics and mechanisms of antioxidant activity (Munteanu & Apetrei, 2021).

Safety And Hazards

When handling “3-Acetyl-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is advised .

特性

IUPAC Name |

3-acetyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 |

Source

|

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-5-nitrobenzoic acid | |

CAS RN |

717-75-9 |

Source

|

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)